molecular formula C14H15NO2S B13868335 Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate

Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate

Cat. No.: B13868335
M. Wt: 261.34 g/mol
InChI Key: ZFNRFVMUMRYPRO-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further substituted with a thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-bromomethylbenzoate with 2-(1,3-thiazol-2-yl)propan-2-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the thiazole ring under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. Additionally, it can exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(1,3-thiazol-2-yl)ethyl]benzoate
  • Methyl 4-[2-(1,3-thiazol-2-yl)butyl]benzoate
  • Methyl 4-[2-(1,3-thiazol-2-yl)phenyl]benzoate

Uniqueness

Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the isopropyl group on the thiazole ring enhances its lipophilicity and may improve its interaction with biological membranes and targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-14(2,13-15-8-9-18-13)11-6-4-10(5-7-11)12(16)17-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNRFVMUMRYPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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